molecular formula C14H24ClN5O B7803797 [9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride

[9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride

Cat. No.: B7803797
M. Wt: 313.82 g/mol
InChI Key: VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a selective inhibitor of cyclic guanosine monophosphate-stimulated phosphodiesterase (PDE2) and a potent inhibitor of adenosine deaminase . It has significant applications in biochemical research due to its ability to modulate enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride involves the reaction of adenine derivatives with nonyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the compound.

Industrial Production Methods: Industrial production of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the nonyl chain, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups to the adenine ring.

Scientific Research Applications

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

    Biology: Employed in cellular assays to investigate the role of cyclic guanosine monophosphate and adenosine deaminase in cellular processes.

    Medicine: Potential therapeutic applications in conditions where modulation of cyclic guanosine monophosphate or adenosine deaminase activity is beneficial.

    Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mechanism of Action

The compound exerts its effects by selectively inhibiting cyclic guanosine monophosphate-stimulated phosphodiesterase (PDE2) and adenosine deaminase. By binding to these enzymes, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride prevents the breakdown of cyclic guanosine monophosphate and adenosine, leading to increased levels of these molecules within cells. This modulation of enzyme activity affects various cellular pathways, including those involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is unique due to its dual inhibitory action on cyclic guanosine monophosphate-stimulated phosphodiesterase and adenosine deaminase. This dual activity makes it a valuable tool in research settings where modulation of both pathways is required.

Properties

IUPAC Name

[9-[(2R,3S)-2-hydroxynonan-3-yl]purin-6-yl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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